molecular formula 64H76Cl5MnN8O4 B606302 BMX-001 free base CAS No. 1379866-50-8

BMX-001 free base

カタログ番号 B606302
CAS番号: 1379866-50-8
分子量: 1253.55
InChIキー: FVIXMTYHFFAYDY-UHFFFAOYSA-I
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMX-001 is a MnSOD mimetic. BMX-001 is a third generation, cationic, lipophilic, manganese (Mn) and porphyrin-based mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with antioxidant and potential chemoprotective activities. Upon administration, MnSOD mimetic BMX-001 is internalized by cells and mimics the activity of MnSOD by scavenging reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This prevents oxidative damage to macromolecules such as DNA and minimizes oxygen free radical-related chemotoxicity in normal tissues. This agent was designed to be more lipophilic and less toxic than first and second generation Mn-porphyrin mimetics.

科学的研究の応用

Anti-Inflammatory Response in Dermatitis

BMX-001 has shown potential in reducing inflammation in allergic dermatitis. A study by Stover et al. (2016) applied BMX-001 topically in a mouse model of allergic dermatitis. The results demonstrated a significant decrease in scratching behavior and a reduction in cytokine production, suggesting its effectiveness in treating allergic-inflammatory skin diseases.

Neurocognitive Outcomes in High-Grade Glioma Patients

In the treatment of high-grade glioma, a phase 1 study found that BMX-001, combined with radiation therapy and temozolomide, helped maintain and improve neurocognitive function in patients. This was reported by Peters et al. (2022), indicating the potential of BMX-001 as a radioprotectant for normal CNS cells while also acting as a radiosensitizer to cancer cells.

Improvement in Islet Function and Transplantation Outcomes

Bruni et al. (2018) explored the use of BMX-001 in islet transplantation for type 1 diabetes patients. Their study, published in the American Journal of Transplantation, showed that BMX-001 enhanced in vitro viability of islets and improved engraftment outcomes in a murine transplant model, suggesting its potential in improving islet transplantation therapy.

Reduction of Acute Toxicities in Anal Squamous Cell Carcinoma

BMX-001 was tested in a phase I trial for patients with newly diagnosed anal squamous cell carcinoma, combined with radiation therapy and chemotherapy. Lin et al. (2021) found that BMX-001 was safe and reduced acute toxicities, suggesting its feasibility and safety in this clinical setting.

Mitigation of Neurocognitive Deficits in Whole-Brain Radiotherapy

Kirkpatrick et al. (2019) conducted a clinical trial to evaluate the effectiveness of BMX-001 in mitigating neurocognitive deficits associated with whole-brain radiotherapy in patients with numerous brain metastases. The trial, detailed in Neuro-oncology Advances, aimed to determine if BMX-001 could minimize adverse effects while preserving tumor control.

特性

CAS番号

1379866-50-8

製品名

BMX-001 free base

分子式

64H76Cl5MnN8O4

分子量

1253.55

IUPAC名

Manganese(5+), ((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis(1-(2-butoxyethyl)pyridiniumato))(2-))-, (sp-4-1)-

InChI

InChI=1S/C64H76N8O4.5ClH.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;;;;;;/h13-36H,5-12,37-48H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5

InChIキー

FVIXMTYHFFAYDY-UHFFFAOYSA-I

SMILES

CCCCOCCN1C=CC=C/C1=C2C3=N/C(C=C3)=C(C4=CC=CC=[N+]4CCOCCCC)\C5=N/C(C=C5)=C(C6=CC=CC=[N+]6CCOCCCC)\C7=CC=C(/C(C8=CC=CC=[N+]8CCOCCCC)=C9C=CC/2=N/9)[N-]7.[Mn+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMX-001;  BMX001;  BMX 001;  MnTnBuOE-3-PyP 5+;  manganese butoxyethyl pyridyl porphyrin;  manganese (III) ortho N-butoxyethylpyridylporphyrin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMX-001 free base
Reactant of Route 2
BMX-001 free base
Reactant of Route 3
BMX-001 free base
Reactant of Route 4
BMX-001 free base
Reactant of Route 5
Reactant of Route 5
BMX-001 free base
Reactant of Route 6
Reactant of Route 6
BMX-001 free base

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。